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Combination Trial Phase / Patient )
. Key Efficacy Outcomes Reference

Therapy Type Population
FTDITPI + Phase Il Refractory Median OS: 10.8vs 7.5 [1] [2] [3]
Bevacizumab (vs. (SUNLIGHT)& mCRC (3L+) months (SUNLIGHT); 8.4 vs
FTD/TPI alone) Real-World 6.3 months (Real-World).

Median PFS: 5.6 vs 2.4

months (SUNLIGHT); 4.1 vs

2.1 months (Real-World).

DCR: 59.6% vs 25.4% (Real-

World).
FTDITPI + Phase Il (FIRE-  First-line RAS Primary Endpoint: Objective [4]
Panitumumab (vs. 8) WT mCRC, Response Rate (ORR).
FTD/TPI + unfit for Results pending. Aims to
Bevacizumab) intensive improve ORR from 30%

chemo (control) to 55%.

FTDITPI + Phase Il Later-line ORR: 25.8%. DCR: 93.5%. [3]
Irinotecan + mCRC Median PFS: 9.2 months.

Bevacizumab

Promising efficacy with
tolerable toxicity.
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Combination Trial Phase / Patient .
. Key Efficacy Outcomes Reference
Therapy Type Population
Biweekly FTDITPI  Retrospective mCRC Median OS: 256 vs 224 days. [5]
+ Bevacizumab Median PFS: 131 vs 84 days.
(vs. Standard Improved efficacy and reduced
Regimen) hematological toxicity.
FTDITPI + Phase Il Second-line Primary Endpoint: [6]
Irinotecan (TRITICC) Biliary Tract Progression-Free Survival

Cancer (BTC) (PFS). Aims to evaluate safety
and efficacy after gemcitabine
failure.

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies commonly used in these clinical studies.

1. Standard Dosing Schedules The regimens in these studies primarily used two FTD/TPI scheduling

approaches alongside partner drugs:

¢ Standard Regimen: FTD/TPI (35 mg/m2) was administered orally twice daily on Days 1-5 and 8-12
of a 28-day cycle [4] [5].

e Biweekly Regimen: FTD/TPI (35 mg/m?2) was administered orally twice daily on Days 1-5 and 15-19
of a 28-day cycle. This simplified schedule was often used to improve tolerability [5].

Common partner drug dosing included:

e Bevacizumab: 5 mg/kg intravenously on Day 1 (for 2-week cycles) or on Days 1 and 15 (for 4-week
cycles) [4] [1] [3].

e Panitumumab: 6 mg/kg intravenously on Day 1 and 15 of a 28-day cycle [4].

¢ Irinotecan: 150 mg/mz2 intravenously on Day 1 of a 14-day cycle [3].

2. Efficacy and Safety Assessment Methods

e Tumor Response: Efficacy was primarily evaluated according to RECIST 1.1 (Response Evaluation
Criteria in Solid Tumors). Radiological assessments (using CT or MRI) were performed at baseline
and typically repeated every 6 to 8 weeks [4] [1] [3].
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o Safety Monitoring: Adverse events (AEs) were systematically recorded and graded for severity
based on the NCI Common Terminology Criteria for Adverse Events (CTCAE), with versions 4.0
or 5.0 used across the studies [4] [5] [6]. Safety was assessed at each patient visit.

3. Key Study Design Elements

¢ Primary Endpoints: Common primary endpoints included Overall Survival (OS), Progression-Free
Survival (PFS), and Objective Response Rate (ORR) [4] [3].

¢ Patient Populations: Studies focused on specific, heavily pre-treated populations, most commonly
patients with refractory mCRC who had progressed on standard fluoropyrimidine-, oxaliplatin-, and
irinotecan-based therapies [1] [3]. Some trials, like FIRE-8, explored combinations in earlier lines for
selected, less fit patients [4].

Mechanism of Action and Signaling Pathways

FTD/TPI has a dual mechanism of action. Recent research also reveals a novel pathway involving

ferroptosis, as illustrated below.
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GTD/TPI AdministratiorD
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;
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antiporter (system Xc~)

Click to download full resolution via product page
Diagram Title: FTD/TPI Mechanisms: DNA Damage and Novel p53-Ferroptosis Pathway

The diagram illustrates two primary mechanistic arms:

e Cytotoxic DNA Incorporation: Trifluridine is phosphorylated within the cell. Its triphosphate form
(FTD-TP) is incorporated into DNA, causing dysfunction and strand breaks. Its monophosphate form
(F3dTMP) inhibits thymidylate synthase (TS), disrupting DNA synthesis [7] [3] [8].

¢ Novel Ferroptosis Induction: Recent studies show FTD/TPI promotes the degradation of MDM2,
leading to the stabilization of the p53 tumor suppressor protein. Stabilized p53 translocates to the
nucleus and represses the expression of SLC7A11, a critical component of the system Xc~
cystine/glutamate antiporter. This repression leads to depletion of glutathione and the accumulation of
lipid reactive oxygen species (ROS), ultimately triggering a novel form of cell death known as
ferroptosis [8].
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Interpretation and Future Directions

For researchers and drug development professionals, the data suggests several key considerations:

e Established Combination: FTD/TPI + Bevacizumab is now a standard and cost-effective option for
refractory mCRC, supported by Level | evidence from the SUNLIGHT trial and real-world data [1] [2].

¢ Optimizing Tolerability: The biweekly regimen presents a promising alternative to the standard
schedule, potentially improving drug tolerability and patient quality of life without compromising
efficacy [5].

e Exploring Novel Combinations: Early-phase trials show promising activity for more intensive
combinations like FTDITPI + Irinotecan + Bevacizumab, which may benefit a selected patient
population with adequate performance status [3].

¢ Expanding to New Indications: Ongoing research is evaluating the efficacy of FTD/TPI-based
combinations in other gastrointestinal malignancies, such as biliary tract cancer, indicating a potential
for broader application [6].

e Mechanistic Insights: The discovery of ferroptosis induction via the p53-SLC7A11 axis opens new
avenues for rational drug design. Combining FTD/TPI with other ferroptosis inducers (e.g.,
sulfasalazine) could be a strategy to overcome chemoresistance, as suggested by preclinical models

[8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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